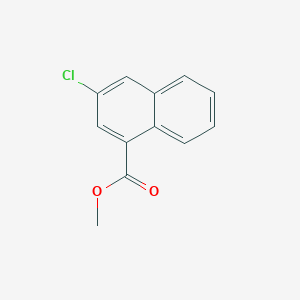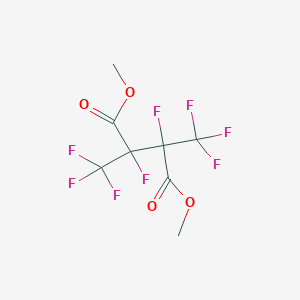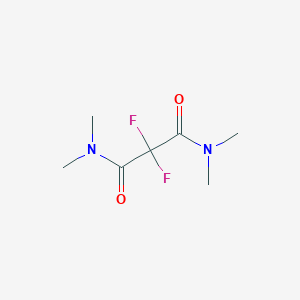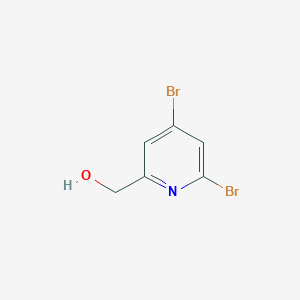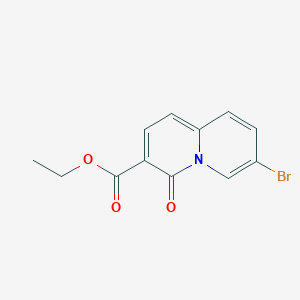
Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, commonly referred to as EBQ-3C, is an organic compound with a wide range of applications in scientific research. It is a brominated quinolizine derivative, which is an important class of compounds due to their unique reactivity and versatile nature. EBQ-3C has been used in a variety of studies, ranging from organic synthesis to biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The chemical reactivity and applications of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, and related compounds, have been explored in various scientific studies. For example, Ukrainets et al. (2013) detailed the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, yielding not only the expected product but also a 9-bromo-substituted isomer, highlighting the compound's role in synthesizing diverse brominated organic molecules (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).
Anticancer Research
Research into the anticancer properties of quinoline derivatives, including this compound, has shown promising results. Regal, Shabana, and El‐Metwally (2020) synthesized a series of 4-hydroxyquinoline derivatives to enhance the cytotoxic activity of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate against various cancer cell lines. These modifications aimed to improve the compound's efficacy as a potential anticancer agent (Regal, Shabana, & El‐Metwally, 2020).
Synthesis and Applications in Organic Chemistry
This compound serves as a precursor in the synthesis of various organic compounds with potential applications in materials science and pharmaceuticals. Li (2015) demonstrated a visible-light-induced radical bromination to synthesize ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, showcasing the utility of this compound in organic synthesis (Li, 2015).
Facile Synthesis and Functionalization
A facile method for synthesizing 4-oxo-4H-quinolizine-2-carboxamide derivatives was developed by Bui et al. (2015), utilizing a one-pot Stobbe condensation followed by cyclization. This method underscores the versatility of this compound and its derivatives in constructing complex heterocyclic compounds with potential biological activities (Bui, Vo, Chau, Tu, Mai, & Truong, 2015).
Eigenschaften
IUPAC Name |
ethyl 7-bromo-4-oxoquinolizine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-5-9-4-3-8(13)7-14(9)11(10)15/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZOCSVCKMHBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C=CC(=CN2C1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


